1-(4-Bromophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea
CAS No.: 55807-86-8
Cat. No.: VC10661084
Molecular Formula: C11H10BrN3O2
Molecular Weight: 296.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 55807-86-8 |
---|---|
Molecular Formula | C11H10BrN3O2 |
Molecular Weight | 296.12 g/mol |
IUPAC Name | 1-(4-bromophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea |
Standard InChI | InChI=1S/C11H10BrN3O2/c1-7-6-10(15-17-7)14-11(16)13-9-4-2-8(12)3-5-9/h2-6H,1H3,(H2,13,14,15,16) |
Standard InChI Key | WPQDSRCLEASHHU-UHFFFAOYSA-N |
SMILES | CC1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)Br |
Canonical SMILES | CC1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)Br |
Introduction
Chemical Identity and Structural Features
The compound’s molecular formula is C₁₁H₁₀BrN₃O₂, with a molecular weight of 296.12 g/mol. Its IUPAC name, 1-(4-bromophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea, reflects its substitution pattern: a bromine atom at the para position of the phenyl group and a methyl group at the 5-position of the oxazole ring. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Number | 55807-86-8 | |
SMILES | CC1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)Br | |
InChIKey | WPQDSRCLEASHHU-UHFFFAOYSA-N | |
PubChem CID | 6466844 |
The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, contributes to the compound’s electronic properties, while the urea moiety (-NH-C(=O)-NH-) enables hydrogen bonding interactions critical for biological targeting .
Synthesis and Structural Analogues
Synthetic routes for analogous urea-oxazole derivatives typically involve condensation reactions between isocyanates and amines or stepwise assembly of the oxazole ring. For example:
-
Oxazole Formation: Cyclization of propargyl amines with nitriles or via the Robinson-Gabriel synthesis using α-acylamino ketones.
-
Urea Coupling: Reaction of 4-bromophenyl isocyanate with 3-amino-5-methyl-1,2-oxazole under anhydrous conditions .
A patent detailing IL-8 receptor antagonists describes similar bromophenyl-urea derivatives synthesized via nucleophilic substitution or Suzuki-Miyaura cross-coupling . For instance, 1-(2-bromophenyl)-3-(3-chloro-2-hydroxyphenyl)urea (PubChem CID: 118715830) shares structural motifs with the target compound, highlighting the prevalence of halogenated aryl groups in medicinal chemistry .
Physicochemical Properties
While experimental data for the target compound is sparse, physicochemical parameters can be extrapolated from analogues:
The bromine atom increases molecular weight and lipophilicity (LogP), enhancing membrane permeability but potentially reducing aqueous solubility . The urea group’s hydrogen-bonding capacity (~90 Ų PSA) suggests moderate polar surface area, aligning with orally bioavailable drug candidates .
Biological Activities and Mechanisms
Though direct pharmacological data for 1-(4-bromophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea is unavailable, its components are associated with the following activities:
Kinase Inhibition
Oxazole rings are prevalent in kinase inhibitors due to their ability to mimic ATP’s purine motif. For example, imatinib’s pyridine ring engages in similar π-π stacking . The urea moiety may further stabilize interactions with kinase hinge regions via hydrogen bonding .
Antimicrobial Effects
Halogenated aryl ureas exhibit antibacterial and antifungal properties. The bromine atom’s electronegativity disrupts microbial cell membranes, while the oxazole ring interferes with nucleic acid synthesis .
Research Gaps and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume